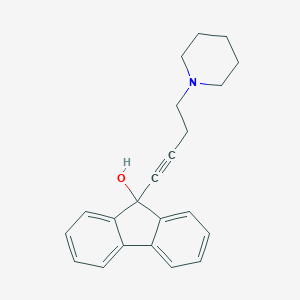
Indolin-1-yl(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-1-yl(o-tolyl)methanone is a chemical compound belonging to the indoline family, characterized by a fused benzene and pyrrole ring structure. Indoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of Indolin-1-yl(o-tolyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed cyclization of N-aryl amides. This reaction often requires the use of palladium acetate as a catalyst, along with a base such as potassium carbonate, in a solvent like dimethylformamide . Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Indolin-1-yl(o-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at specific positions on the indoline ring.
Aplicaciones Científicas De Investigación
Indolin-1-yl(o-tolyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Indolin-1-yl(o-tolyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but often involve inhibition or activation of key biochemical processes .
Comparación Con Compuestos Similares
Indolin-1-yl(o-tolyl)methanone can be compared with other indoline derivatives such as:
1-Benzoylindoline: Lacks the methyl group, which can influence its reactivity and biological activity.
1-(2-Chlorobenzoyl)indoline: Contains a chlorine substituent, which can alter its electronic properties and interactions with biological targets.
1-(2-Methoxybenzoyl)indoline: The presence of a methoxy group can enhance its solubility and modify its pharmacokinetic profile.
These comparisons highlight the unique aspects of this compound, such as its specific substituent effects on chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-6-2-4-8-14(12)16(18)17-11-10-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRMAUHQDXLCPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220289 |
Source


|
| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315248-40-9 |
Source


|
| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315248-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[4-(Dimethylamino)but-1-ynyl]fluoren-9-ol](/img/structure/B398419.png)



![4-chloro-N-{1-[(4-chloro-3-nitrophenyl)carbonyl]-2,2,6,6-tetramethylpiperidin-4-yl}-3-nitrobenzamide](/img/structure/B398426.png)
![5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B398428.png)




